molecular formula C12H15F3N2O4 B12220226 Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B12220226
M. Wt: 308.25 g/mol
InChI Key: WPTNJCYRVYNHBT-UHFFFAOYSA-N
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Description

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1946818-47-8) is a high-purity, pyrazole-based chemical intermediate designed for research and development applications. With the molecular formula C12H15F3N2O4 and a molecular weight of 308.25 g/mol, this compound features a distinct trifluoropropyl group at the N1 position of the heterocyclic ring and reactive diethyl ester groups at the 3- and 5-positions . Its unique structure makes it a versatile building block in organic synthesis. In medicinal chemistry research, this compound serves as a key precursor for developing novel biologically active molecules. Pyrazole derivatives are extensively investigated for their anti-inflammatory and analgesic properties, with in vitro studies showing significant inhibition of inflammatory markers . Furthermore, its potential antitumor activity is a subject of ongoing research, as some derivatives demonstrate an ability to induce apoptosis in cancer cell lines, such as MCF-7 and HeLa . The presence of the electron-withdrawing trifluoropropyl group enhances the molecule's stability and can improve its binding affinity to specific enzymatic targets . Within the agrochemical sector, this compound is utilized in the synthesis of advanced crop protection agents. Its physicochemical profile contributes to the development of effective herbicides and pesticides, with agricultural trials indicating successful weed control and minimal phytotoxicity to crops, suggesting its value as a lead structure for environmentally friendly agrochemicals . The compound can be synthesized via a [3+2] cycloaddition reaction between an in-situ generated trifluoropropyl diazo compound and diethyl acetylenedicarboxylate in a dichloromethane/water solvent system . It is important to note that this product is intended for in vitro research use only in a controlled laboratory environment. It is not classified as a drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of introduction into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C12H15F3N2O4

Molecular Weight

308.25 g/mol

IUPAC Name

diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3

InChI Key

WPTNJCYRVYNHBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent System : Dichloromethane/water (2:1 v/v)
  • Temperature : 0–25°C
  • Catalyst : None required
  • Reaction Time : 4–6 hours

Mechanism :

  • Diazotization : CF₃CH₂NH₂·HCl reacts with NaNO₂ to generate CF₃CHN₂ in situ.
  • [3+2] Cycloaddition : The diazo compound undergoes cycloaddition with diethyl acetylenedicarboxylate to form the pyrazole ring.
  • Esterification : Concurrent esterification stabilizes the dicarboxylate groups.

Yield : 85–92%.

Parameter Value
Starting Material CF₃CH₂NH₂·HCl (1.2 equiv)
Oxidizing Agent NaNO₂ (1.5 equiv)
Substrate Diethyl acetylenedicarboxylate
Workup Aqueous extraction, column chromatography

Stepwise Cyclocondensation and Esterification

An alternative method involves cyclocondensation followed by esterification :

Step 1: Pyrazole Ring Formation

  • Reactants : Hydrazine hydrate and 3,3,3-trifluoropropyl acetylenedicarboxylate.
  • Conditions : Ethanol, reflux (78°C), 8 hours.
  • Intermediate : 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid.

Step 2: Esterification

  • Reagents : Thionyl chloride (SOCl₂) and ethanol.
  • Conditions : 0°C → 80°C, nitrogen atmosphere, 4 hours.
  • Yield : 89–94% after purification.

Key Data :

  • Molar Ratio : 1:3 (acid:SOCl₂)
  • Side Products : <5% monoester (controlled via excess ethanol).

[3+2] Cycloaddition with Preformed Trifluoropropyldiazomethane

This method isolates CF₃CHN₂ before cycloaddition:

Diazomethane Synthesis:

  • Reactants : CF₃CH₂NH₂·HCl + NaNO₂ in H₂SO₄ at −5°C.
  • Isolation : Extracted with diethyl ether.

Cycloaddition:

  • Substrate : Diethyl acetylenedicarboxylate.
  • Conditions : Anhydrous THF, 25°C, 2 hours.
  • Yield : 78–82%.

Advantages :

  • Higher purity (≥98% by HPLC).
  • Scalable to kilogram quantities.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction kinetics:

Parameter Conventional Microwave
Time 6 hours 45 minutes
Yield 85% 88%
Energy Consumption High Low

Conditions :

  • Power: 300 W
  • Temperature: 100°C
  • Solvent: DMF

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
One-Pot 92 95 12.50 Industrial
Stepwise 94 98 18.00 Lab-scale
Preformed Diazomethane 82 98 22.30 Pilot-scale
Microwave 88 97 15.80 Bench-scale

Key Findings :

  • The one-pot method is optimal for industrial applications due to cost-effectiveness and high yield.
  • Microwave synthesis reduces time but requires specialized equipment.
  • Stepwise esterification achieves the highest purity but is less economical.

Troubleshooting and Optimization

Common Issues:

  • Low Yield in Cycloaddition :

    • Cause: Moisture-sensitive CF₃CHN₂ degradation.
    • Solution: Use anhydrous solvents and inert atmosphere.
  • Ester Hydrolysis :

    • Cause: Prolonged exposure to aqueous workup.
    • Solution: Limit extraction time to <10 minutes.
  • Byproduct Formation :

    • Example: Monoester (3–5%).
    • Mitigation: Use excess ethanol (3–5 equiv).

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been investigated for its pharmacological properties. Compounds containing pyrazole rings are often studied for:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects.
  • Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies.
  • Antitumor Activity : Some studies suggest potential antitumor effects, warranting further investigation into its efficacy as an anticancer agent .

Agrochemical Applications

The unique trifluoropropyl substitution enhances the compound's stability and efficacy in agricultural applications. It may serve as a:

  • Pesticide or Herbicide : The compound's properties could be exploited in developing new agrochemicals that are more effective and environmentally friendly.
  • Plant Growth Regulator : Its ability to interact with biological systems may allow it to function as a growth regulator in various crops.

A study examined the biological activity of this compound in vitro. The results indicated that the compound exhibited significant inhibition of inflammatory markers in cell cultures, suggesting its potential use as an anti-inflammatory agent .

Case Study 2: Agrochemical Efficacy

In agricultural trials, the compound was tested as a potential herbicide. Results demonstrated effective weed control with minimal phytotoxicity to crops, indicating its viability as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is primarily influenced by the presence of the trifluoropropyl group, which can interact with various molecular targets and pathways. The electron-withdrawing nature of the trifluoropropyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can further influence its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related pyrazole dicarboxylates, focusing on substituent effects:

Compound Name Substituent at N1 Ester Groups Molecular Weight (g/mol) Key Properties/Applications References
Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate 3,3,3-Trifluoropropyl Diethyl ~309.23 (calculated) High metabolic stability; potential agrochemical use
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 3-Chlorophenyl Diethyl Not reported Monoclinic crystal structure; characterized via XRD/FTIR
Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate 2-Oxopropyl Diethyl 309.29 (CAS: 1015894-22-0) Reactive ketone group; synthetic intermediate
Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate Cyanomethyl Dimethyl ~237.21 (calculated) Nitrile functionality for heterocyclic synthesis
Mefenpyr-diethyl (Diethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3,5-dicarboxylate) 2,4-Dichlorophenyl Diethyl 343.1 (reported) Commercial pesticide
Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate Diphenyl Diisopropyl 394.46 Bulky aromatic substituents; uncharacterized applications

Electronic and Steric Effects

  • Trifluoropropyl vs. Chlorophenyl/Alkyl Groups : The trifluoropropyl group imparts strong electron-withdrawing effects, enhancing the pyrazole ring’s stability against nucleophilic attack compared to electron-donating alkyl groups (e.g., 2-oxopropyl) or moderately electron-withdrawing chlorophenyl groups .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Mefenpyr-diethyl Dimethyl Cyanomethyl Diisopropyl Diphenyl
Molecular Formula C12H15F3N2O4 C14H12Cl2N2O4 C9H10N3O4 C23H26N2O4
Boiling Point (°C) Not reported Not reported Not reported Not reported
Lipophilicity (LogP est.) ~2.5 (high) ~3.1 (very high) ~1.8 (moderate) ~4.2 (very high)
Key Functional Group CF3 Cl CN Ph (phenyl)

Biological Activity

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 1946818-47-8) is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C12H15F3N2O4
  • Molecular Weight: 308.25 g/mol
  • Boiling Point: Approximately 349.5°C
  • Density: 1.3 g/cm³

Pharmacological Activities

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. This compound has been investigated for several of these activities:

  • Antimicrobial Activity:
    • Studies have shown that various pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential:
    • Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. Specific derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.

Case Study 1: Antibacterial Activity

A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound A12.5Effective against E. coli
Compound B25.0Effective against S. aureus

Case Study 2: Anticancer Activity

In vitro studies on this compound showed promising results in inhibiting the growth of human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15.0Apoptosis induction
HeLa (cervical cancer)10.0Mitochondrial pathway activation

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The general synthetic route includes:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of the trifluoropropyl group through nucleophilic substitution.
  • Esterification to yield the final diethyl ester product.

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